molecular formula C6H3F3O2S B13171484 3,4-Difluorobenzene-1-sulfonyl fluoride

3,4-Difluorobenzene-1-sulfonyl fluoride

Cat. No.: B13171484
M. Wt: 196.15 g/mol
InChI Key: XFVUPEXGWBBMEX-UHFFFAOYSA-N
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Description

3,4-Difluorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H3F2SO2F. It is a member of the sulfonyl fluoride family, which has gained significant attention in various fields of chemistry due to its unique reactivity and stability. This compound is particularly notable for its applications in organic synthesis, chemical biology, and materials science.

Preparation Methods

The synthesis of 3,4-difluorobenzene-1-sulfonyl fluoride typically involves the fluorination of 3,4-difluorobenzenesulfonyl chloride. One common method is the fluoride-chloride exchange reaction, where the sulfonyl chloride is treated with a fluoride source such as potassium fluoride (KF) under appropriate conditions . This reaction is usually carried out in the presence of a phase transfer catalyst to enhance the efficiency of the fluoride exchange.

Industrial production methods may involve the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF as fluorosulfonylating agents . These reagents act as electrophilic “FSO2+” synthons, facilitating the formation of the C-SO2F bond in a concise and effective manner.

Chemical Reactions Analysis

3,4-Difluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include potassium fluoride, sulfuryl fluoride, and various nucleophiles. The major products formed depend on the nature of the nucleophile and the reaction conditions.

Mechanism of Action

The mechanism by which 3,4-difluorobenzene-1-sulfonyl fluoride exerts its effects involves the formation of a covalent bond with nucleophilic residues in target molecules. This covalent modification can inhibit the activity of enzymes or alter the function of proteins by modifying serine, threonine, tyrosine, lysine, cysteine, and histidine residues . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in drug discovery or protein labeling in chemical biology.

Comparison with Similar Compounds

3,4-Difluorobenzene-1-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:

The uniqueness of this compound lies in its specific reactivity profile and the presence of two fluorine atoms on the aromatic ring, which can influence its chemical behavior and applications.

Properties

Molecular Formula

C6H3F3O2S

Molecular Weight

196.15 g/mol

IUPAC Name

3,4-difluorobenzenesulfonyl fluoride

InChI

InChI=1S/C6H3F3O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H

InChI Key

XFVUPEXGWBBMEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)F)F

Origin of Product

United States

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